molecular formula C12H16N2O B1384872 5-(1H-Benzimidazol-2-yl)pentan-1-ol CAS No. 2403-70-5

5-(1H-Benzimidazol-2-yl)pentan-1-ol

Cat. No.: B1384872
CAS No.: 2403-70-5
M. Wt: 204.27 g/mol
InChI Key: ULKVSOFQHHEPOA-UHFFFAOYSA-N
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Description

5-(1H-Benzimidazol-2-yl)pentan-1-ol is a chemical compound with the molecular formula C12H16N2O. It is characterized by a benzimidazole ring attached to a pentanol chain. Benzimidazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Benzimidazol-2-yl)pentan-1-ol typically involves the reaction of benzimidazole with a suitable pentanol derivative. One common method involves the alkylation of benzimidazole with 5-bromopentanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(1H-Benzimidazol-2-yl)pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1H-Benzimidazol-2-yl)pentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-Benzimidazol-2-yl)pentan-1-ol involves its interaction with various molecular targets. The benzimidazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-Benzimidazol-2-yl)pentan-1-ol is unique due to its specific structure, which combines a benzimidazole ring with a pentanol chain. This structure allows it to exhibit a distinct set of chemical and biological properties, making it a valuable compound for various scientific research applications .

Biological Activity

5-(1H-Benzimidazol-2-yl)pentan-1-ol, a benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that may interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}

This compound features a benzimidazole moiety, which is known for its role in drug development due to its ability to modulate various biological processes.

1. Anticancer Properties

Research indicates that benzimidazole derivatives, including this compound, exhibit anticancer activity. A study demonstrated that related compounds can inhibit topoisomerase I, an enzyme crucial for DNA replication and repair, thereby inducing cytotoxic effects in cancer cells .

Table 1: Summary of Anticancer Activity

CompoundTargetEffectReference
This compoundTopoisomerase ICytotoxicity in cancer cells
2'-phenyl derivativesTopoisomerase IVarying cytotoxicity

2. Enzyme Inhibition

Molecular docking studies have shown that this compound interacts with specific enzymes, suggesting its potential as an enzyme inhibitor. This interaction may lead to alterations in cellular signaling pathways, which are critical for various physiological processes.

Case Studies

A notable case study involved the synthesis and biological evaluation of several benzimidazole derivatives, including those structurally related to this compound. The study found that these compounds exhibited significant inhibition of cell proliferation in various cancer cell lines, highlighting their therapeutic potential .

The mechanism through which this compound exerts its biological effects may involve:

Inhibition of Enzymatic Activity : By binding to target enzymes, the compound could disrupt normal enzymatic functions critical for cell survival and proliferation.

Modulation of Signaling Pathways : The interaction with cellular receptors may lead to downstream effects that alter gene expression and cellular behavior.

Properties

IUPAC Name

5-(1H-benzimidazol-2-yl)pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-9-5-1-2-8-12-13-10-6-3-4-7-11(10)14-12/h3-4,6-7,15H,1-2,5,8-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKVSOFQHHEPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650756
Record name 5-(1H-Benzimidazol-2-yl)pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2403-70-5
Record name 5-(1H-Benzimidazol-2-yl)pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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